6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine
Description
6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group at position 6 and a phenylcyclopropylmethyl group attached to the nitrogen at position 4.
Properties
IUPAC Name |
6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-11-8-12(19-13(16)18-11)17-9-14(6-7-14)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZGIYRUXNSCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=CC(=NC(=N2)N)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-diamine and 1-phenylcyclopropylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: Common reagents include a base such as sodium hydride or potassium carbonate to deprotonate the amine group, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C) to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group at position 6 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The phenylcyclopropylmethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 6-methoxy-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine.
Scientific Research Applications
6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-chloropyrimidine-2,4-diamine: A simpler analog without the phenylcyclopropylmethyl group.
4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine: Lacks the chloro group at position 6.
Uniqueness
6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of both the chloro group and the phenylcyclopropylmethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential therapeutic applications compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
